Racephedrine

Description

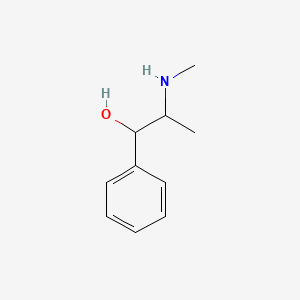

Structure

2D Structure

3D Structure

Properties

CAS No. |

321-98-2 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10-/m1/s1 |

InChI Key |

KWGRBVOPPLSCSI-PSASIEDQSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NC |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1)O)NC |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Action Mechanism of Racephedrine on Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racephedrine (B1617728), a racemic mixture of the stereoisomers (1R,2S)-ephedrine and (1S,2R)-ephedrine, is a sympathomimetic amine with a long history of clinical use for conditions such as asthma and nasal congestion.[1] Its pharmacological effects are mediated through a complex interplay of direct and indirect actions on the adrenergic system. This technical guide provides an in-depth exploration of the mechanism of action of this compound on adrenergic receptors, focusing on its direct receptor interactions and its role as a norepinephrine-releasing agent.

Core Mechanism of Action

This compound exerts its effects through a dual mechanism:

-

Indirect Action: The primary and most potent pharmacological action of this compound and its isomers is the indirect stimulation of adrenergic receptors by promoting the release of norepinephrine (B1679862) from presynaptic nerve terminals.[2][3] This is achieved through its activity as a substrate for the norepinephrine transporter (NET).[2]

-

Direct Action: The stereoisomers of this compound also exhibit direct, albeit weaker, interactions with adrenergic receptors. These interactions are stereoselective, with the different isomers displaying varying affinities and activities at alpha- and beta-adrenergic receptor subtypes.[4][5]

Quantitative Analysis of this compound's Interaction with Adrenergic Receptors and Transporters

The following table summarizes the available quantitative data on the binding affinities (Ki) and functional potencies (EC50/IC50) of the constituent enantiomers of this compound at various adrenergic receptors and monoamine transporters.

| Target | Enantiomer | Parameter | Value (µM) | Notes |

| α1-Adrenergic Receptor | (1R,2S)-ephedrine & (1S,2R)-ephedrine | Ki | > 10 | No significant agonist activity; weak antagonist.[2][5] |

| α2-Adrenergic Receptor | (1R,2S)-ephedrine & (1S,2R)-ephedrine | Ki | 1 - 10 | Weak affinity; acts as an antagonist.[2][5] |

| β1-Adrenergic Receptor | (1R,2S)-ephedrine | EC50 | 0.5 | Partial agonist.[4] |

| (1S,2R)-ephedrine | EC50 | 72 | Partial agonist.[4] | |

| β2-Adrenergic Receptor | (1R,2S)-ephedrine | EC50 | 0.36 | Partial agonist.[4] |

| (1S,2R)-ephedrine | EC50 | 106 | Partial agonist.[4] | |

| β3-Adrenergic Receptor | (1R,2S)-ephedrine | EC50 | 45 | Weak partial agonist.[4] |

| (1S,2R)-ephedrine | - | - | No significant activity. | |

| Norepinephrine Transporter (NET) | Ephedrine (B3423809) Isomers | EC50 | ~0.05 | Potent substrate.[2] |

| Dopamine Transporter (DAT) | Ephedrine Isomers | - | - | Substrate activity, but less potent than at NET.[2] |

Signaling Pathways

The interaction of this compound's components and the released norepinephrine with adrenergic receptors triggers distinct downstream signaling cascades.

Indirect Action: Norepinephrine Release

The primary mechanism of this compound is to increase the synaptic concentration of norepinephrine.

Direct Action: Adrenergic Receptor Signaling

Alpha-1 Adrenergic Receptor Signaling (Gq Pathway)

While this compound itself has minimal direct agonist activity at α1-receptors, the released norepinephrine is a potent agonist, leading to vasoconstriction.[6]

Alpha-2 Adrenergic Receptor Signaling (Gi Pathway)

Ephedrine isomers act as antagonists at α2-receptors, which can lead to an increase in norepinephrine release by blocking the presynaptic feedback inhibition.[5]

Beta-Adrenergic Receptor Signaling (Gs Pathway)

The isomers of this compound are partial agonists at β1 and β2-receptors, leading to increased intracellular cyclic AMP (cAMP).[4]

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound's enantiomers for adrenergic receptors.

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably transfected with the human adrenergic receptor subtype of interest (e.g., α1A, α2A, β1, β2) are cultured to confluency.

-

Cells are harvested, and membranes are prepared by homogenization in ice-cold buffer followed by differential centrifugation to isolate the membrane fraction.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, incubate a constant amount of cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1 receptors, [3H]rauwolscine for α2 receptors, [125I]iodocyanopindolol for β receptors) and varying concentrations of the competing ligand (each enantiomer of this compound).

-

Incubate at room temperature for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vivo Microdialysis for Norepinephrine Release

This protocol measures the effect of this compound on extracellular norepinephrine levels in a specific brain region of a freely moving animal.

Detailed Methodology:

-

Surgical Implantation:

-

A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex) of an anesthetized rodent.

-

The cannula is secured with dental cement, and the animal is allowed to recover for several days.

-

-

Microdialysis:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula of the awake, freely moving animal.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

After a stabilization period, baseline dialysate samples are collected.

-

-

Drug Administration and Sample Collection:

-

The this compound enantiomer is administered systemically (e.g., intraperitoneally).

-

Dialysate samples are collected at regular intervals before and after drug administration.

-

-

Neurotransmitter Analysis:

-

The concentration of norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

-

Data Analysis:

-

The change in extracellular norepinephrine concentration from baseline following drug administration is calculated and analyzed statistically.

-

Conclusion

The mechanism of action of this compound on adrenergic receptors is multifaceted, involving a primary indirect sympathomimetic effect through the release of norepinephrine, and a secondary, weaker direct interaction with adrenergic receptors. The (1R,2S)-enantiomer is generally more potent in its direct actions on beta-adrenergic receptors compared to the (1S,2R)-enantiomer. Both enantiomers exhibit weak antagonistic properties at alpha-adrenergic receptors. A thorough understanding of this dual-action mechanism and the stereoselectivity of its components is crucial for the rational design and development of novel adrenergic drugs. The experimental protocols outlined in this guide provide a framework for further investigation into the intricate pharmacology of this compound and related compounds.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SMPDB [smpdb.ca]

An In-depth Technical Guide on the Stereochemistry and Biological Activity of Racephedrine Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racephedrine (B1617728) is a racemic mixture of the (1R,2S) and (1S,2R) enantiomers of ephedrine (B3423809), a sympathomimetic amine traditionally used as a bronchodilator and nasal decongestant.[1] The parent molecule, 2-(methylamino)-1-phenylpropan-1-ol, possesses two chiral centers, giving rise to four possible stereoisomers. These are grouped into two pairs of enantiomers: ephedrine and pseudoephedrine.[2][3] The distinct three-dimensional arrangement of these isomers results in significant differences in their pharmacological profiles, including their interactions with biological targets and their overall therapeutic and adverse effects.[4][5]

This guide provides a detailed examination of the stereochemistry of this compound and its related isomers, their differential biological activities, and the experimental methodologies used to characterize them.

Stereochemistry of Ephedrine Isomers

The ephedrine molecule has two stereogenic centers, which means there are 2² = 4 possible stereoisomers.[3][4] These isomers are divided into two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between non-mirror image stereoisomers is diastereomeric.[3]

-

Ephedrine enantiomers:

-

(1R,2S)-(-)-Ephedrine

-

(1S,2R)-(+)-Ephedrine

-

-

Pseudoephedrine enantiomers (diastereomers of ephedrine):

-

(1S,2S)-(+)-Pseudoephedrine

-

(1R,2R)-(-)-Pseudoephedrine

-

This compound specifically refers to the 50:50 mixture of (1R,2S)-(-)-ephedrine and (1S,2R)-(+)-ephedrine.[1][2] The different spatial arrangements of the hydroxyl (-OH) and methylamino (-NHCH₃) groups relative to the phenyl ring are responsible for the distinct biological activities of each isomer.

Stereochemical relationships of ephedrine isomers.

Biological Activity and Mechanism of Action

The pharmacological effects of ephedrine isomers are primarily mediated through their interaction with the adrenergic system. They exhibit a dual mechanism of action:

-

Direct Agonism: Direct binding to and activation of α- and β-adrenergic receptors.[6][7]

-

Indirect Sympathomimetic Action: Promoting the release of norepinephrine (B1679862) from sympathetic neurons and inhibiting its reuptake.[6][7]

Studies have shown that the isomers have different potencies and selectivities for these actions. The most significant activity for ephedrine-like compounds is as substrates for the norepinephrine transporter, leading to norepinephrine release.[6] Direct receptor binding is generally weaker, with affinities in the micromolar range, particularly for α2-adrenergic and serotonin (B10506) 5-HT₇ receptors.[6]

Stereoselective Activity at Adrenergic Receptors

Research has demonstrated clear stereoselective differences in the direct effects of the four isomers on human β-adrenergic receptors.[5] The (1R,2S)-(-)-ephedrine isomer is consistently the most potent agonist at β₁, β₂, and β₃ receptors.[5] In contrast, the (1S,2R)-(+)-ephedrine isomer is significantly less potent, particularly at the β₂ receptor.[5] The pseudoephedrine isomers generally show the weakest activity.[5]

The indirect action, the release of norepinephrine, is also stereoselective. (1R,2S)-ephedrine demonstrates greater potency in this regard than (1S,2R)-ephedrine.[1]

Quantitative Data on Biological Activity

The following table summarizes the quantitative data on the agonist activity of ephedrine isomers at human β-adrenergic receptors expressed in Chinese hamster ovary (CHO) cells.

| Isomer | Receptor | EC₅₀ (μM) | Maximal Response (% of Isoproterenol) | Reference |

| (1R,2S)-(-)-Ephedrine | β₁-AR | 0.5 | 68% | [5] |

| β₂-AR | 0.36 | 78% | [5] | |

| β₃-AR | 45 | 31% | [5] | |

| (1S,2R)-(+)-Ephedrine | β₁-AR | 72 | 66% | [5] |

| β₂-AR | 106 | 22% | [5] | |

| β₃-AR | - | - | [5] | |

| (1S,2S)-(+)-Pseudoephedrine | β₁-AR | 309 | 53% | [5] |

| β₂-AR | 10 | 47% | [5] | |

| β₃-AR | - | - | [5] | |

| (1R,2R)-(-)-Pseudoephedrine | β₁-AR | 1122 | 53% | [5] |

| β₂-AR | 7 | 50% | [5] | |

| β₃-AR | - | - | [5] |

EC₅₀: Half maximal effective concentration. AR: Adrenergic Receptor.

Experimental Protocols

The characterization of the biological activity of this compound isomers involves various in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to a specific receptor.

Objective: To determine the binding affinity (Ki) of ephedrine isomers for adrenergic receptors.

Materials:

-

Cell membranes prepared from cells stably expressing the human adrenergic receptor subtype of interest (e.g., α₂, β₁, β₂).[8]

-

Radiolabeled ligand (e.g., [³H]-Dihydroalprenolol for β-receptors).[9]

-

Unlabeled test compounds (ephedrine isomers).

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Brandel Cell Harvester or similar filtration apparatus.[10]

Protocol:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and perform differential centrifugation to isolate the membrane fraction.[10]

-

Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled antagonist like propranolol), and competitive binding (membranes + radioligand + varying concentrations of the test isomer).[9][10]

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[10]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ (concentration of the isomer that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.[9]

Workflow for a competitive radioligand binding assay.

Functional Assay: Adenylyl Cyclase Activation (cAMP Accumulation)

This assay measures the functional consequence of receptor activation, specifically for Gs-coupled receptors like β-adrenergic receptors, which stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[9][11]

Objective: To determine the potency (EC₅₀) and efficacy of ephedrine isomers as agonists at β-adrenergic receptors.

Materials:

-

Whole cells expressing the human β-adrenergic receptor subtype of interest (e.g., CHO or HEK-293 cells).[5]

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test compounds (ephedrine isomers) at various concentrations.

-

A positive control agonist (e.g., Isoproterenol).

-

cAMP detection kit (e.g., Luciferase reporter gene assay, HTRF, or ELISA-based).[5]

Protocol:

-

Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation: Wash the cells and pre-incubate them in a serum-free medium containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

Stimulation: Add varying concentrations of the ephedrine isomers or the control agonist to the wells. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

cAMP Detection: Measure the intracellular cAMP concentration using the detection kit. For a luciferase reporter gene assay, this involves measuring light output which is proportional to the cAMP levels that have driven the expression of the reporter gene.[5]

-

Data Analysis: Plot the measured response (e.g., luminescence) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the maximum response (efficacy) for each isomer.

β-Adrenergic receptor signaling pathway.

Conclusion

The stereochemistry of this compound's constituent isomers is a critical determinant of their biological activity. The (1R,2S)-(-)-ephedrine enantiomer is the most pharmacologically active isomer, exhibiting the highest potency as both a direct agonist at β-adrenergic receptors and as an indirect-acting sympathomimetic. The significant differences in potency and efficacy among the four isomers underscore the importance of stereoselectivity in drug design and development. A thorough understanding of these structure-activity relationships, verified through robust experimental protocols, is essential for optimizing the therapeutic profile of adrenergic agents and minimizing potential off-target effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ephedrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. courses.washington.edu [courses.washington.edu]

- 5. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

In Vivo Pharmacokinetic Profile of Racephedrine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racephedrine (B1617728), a racemic mixture of (1R,2S)-ephedrine and (1S,2R)-ephedrine, is a sympathomimetic amine with a long history of use as a bronchodilator and decongestant. As with many chiral drugs, the individual enantiomers of this compound can exhibit distinct pharmacokinetic and pharmacodynamic properties. Understanding the stereoselective absorption, distribution, metabolism, and excretion (ADME) of these enantiomers is crucial for optimizing therapeutic efficacy and ensuring safety. This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of this compound enantiomers, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows.

Data Presentation: Pharmacokinetic Parameters of this compound Enantiomers

The pharmacokinetic parameters of (1R,2S)-ephedrine and (1S,2R)-ephedrine can vary depending on the species and the specific experimental conditions. While a direct head-to-head comparison in a single study administering racemic ephedrine (B3423809) is not extensively documented in publicly available literature, the following tables synthesize available data from studies on individual enantiomers or related compounds to provide an illustrative comparison.

Table 1: Pharmacokinetic Parameters of Ephedrine Isomers in Humans (Oral Administration)

| Parameter | (-)-Ephedrine ((1R,2S)-ephedrine) | (+)-Pseudoephedrine ((1S,2S)-pseudoephedrine) | Reference(s) |

| Cmax (ng/mL) | ~22.0 | ~8.1 | [1] |

| Tmax (hr) | ~1.8 - 3.0 | ~3.0 | [1][2] |

| AUC (ng·h/mL) | ~238.5 | ~66.8 | [1] |

| Half-life (t½) (hr) | ~6 | ~5.9 | [2][3] |

| Bioavailability (%) | ~88 | Not explicitly stated | [2] |

Note: Data for (-)-ephedrine and (+)-pseudoephedrine are presented as they are the most commonly studied and structurally related isomers to the components of this compound. The data is derived from different studies and may not be directly comparable.

Table 2: Pharmacokinetic Parameters of Ephedrine Isomers in Rats (Oral Administration)

| Parameter | Ephedrine | Pseudoephedrine | Reference(s) |

| Cmax (ng/mL) | Varies with dose | Varies with dose | [4][5] |

| Tmax (hr) | ~0.85 | Not explicitly stated | [5] |

| AUC (ng·h/mL) | Varies with dose and formulation | Varies with dose and formulation | [4][5] |

| Half-life (t½) (hr) | ~1.62 | Not explicitly stated | [5] |

Note: These studies often use herbal extracts containing multiple ephedrine alkaloids, which can influence the pharmacokinetic profile.

Stereoselective Metabolism of this compound Enantiomers

The metabolism of this compound is stereoselective, with different rates and pathways for each enantiomer. The primary metabolic transformations are N-demethylation and p-hydroxylation.[6]

-

N-demethylation: This process, mediated by the cytochrome P450 (CYP) enzyme system, results in the formation of norephedrine (B3415761) (phenylpropanolamine).[7][8] Studies suggest that this is a stereoselective reaction in humans.[6]

-

p-Hydroxylation: The (-)-isomer of ephedrine is more readily p-hydroxylated than the (+)-isomer in rats.[6] This reaction is also catalyzed by CYP enzymes.[6]

-

Glucuronidation: The formation of glucuronides of ephedrine, norephedrine, and p-hydroxyephedrine is also a stereoselective process, with the (-)-isomers being more susceptible to glucuronide formation than the (+)-isomers in rats.[6]

-

Oxidative Deamination: A smaller portion of ephedrine undergoes oxidative deamination, leading to the formation of 1-phenylpropan-1,2-diol, which can be further oxidized to benzoic acid and hippuric acid.[8][9]

While specific CYP isoforms responsible for each stereoselective metabolic step of ephedrine are not definitively identified in all literature, CYP2D6 has been implicated in the metabolism of structurally related compounds and can be inhibited by some ephedrine metabolites.[10]

Experimental Protocols

A typical in vivo pharmacokinetic study of this compound enantiomers involves the following key steps:

Animal Model and Dosing

-

Species: Rats (Sprague-Dawley or Wistar), dogs, and monkeys are commonly used animal models for pharmacokinetic studies.[4][10]

-

Dosing: this compound is typically administered orally (via gavage) or intravenously (via tail vein injection). The dose will depend on the objectives of the study.

Sample Collection

-

Matrix: Blood is the most common matrix for pharmacokinetic analysis.

-

Timepoints: Blood samples are collected at predetermined time points post-dosing to capture the absorption, distribution, and elimination phases of the drug.

-

Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.[3]

Bioanalytical Method: Chiral LC-MS/MS

A stereoselective bioanalytical method is essential to differentiate and quantify the individual enantiomers of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a chiral stationary phase is the method of choice.

-

Sample Preparation:

-

Protein Precipitation: A simple and common method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[11]

-

Liquid-Liquid Extraction (LLE): An alternative method where the drug is extracted from the plasma into an organic solvent.[5]

-

Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to isolate the analytes from the plasma matrix.[8]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

Method Validation

The bioanalytical method must be validated according to regulatory guidelines to ensure its reliability.[14] Key validation parameters include:

-

Selectivity

-

Linearity

-

Accuracy and Precision

-

Recovery

-

Matrix Effect

-

Stability

Mandatory Visualization

References

- 1. jsom.or.jp [jsom.or.jp]

- 2. Ephedrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comparative Pharmacokinetics and Bioavailability of Three Ephedrines in Rat after Oral Administration of Unprocessed and Honey-Fried Ephedra Extract by Response Surface Experimental Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. journals.asm.org [journals.asm.org]

- 7. N-oxidation and N-demethylation of methylephedrine by rat-liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The metabolism of (-)-ephedrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mephedrone - Wikipedia [en.wikipedia.org]

- 11. A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The enzymatic demethylation of ephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis of Diverse Ephedra-Type Alkaloids via a Newly Identified Enzymatic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Racephedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Racephedrine (B1617728) hydrochloride, the racemic form of ephedrine (B3423809) hydrochloride, is a sympathomimetic amine utilized for its bronchodilator and decongestant properties. A comprehensive understanding of its solid-state properties, including crystal structure and polymorphism, is paramount for ensuring drug quality, stability, and bioavailability. This technical guide provides a detailed overview of the known crystal structure of this compound hydrochloride and explores the potential for polymorphism. It outlines the experimental methodologies for the characterization of its solid forms and presents the available crystallographic and thermodynamic data in a structured format. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and manufacturing of pharmaceutical products containing this compound hydrochloride.

Introduction

This compound hydrochloride is a synthetic sympathomimetic agent, chemically designated as (±)-2-(methylamino)-1-phenylpropan-1-ol hydrochloride. As a racemic mixture of (1R,2S)-ephedrine and (1S,2R)-ephedrine, its pharmacological activity stems from its interaction with adrenergic receptors. The solid-state characteristics of an active pharmaceutical ingredient (API) are critical determinants of its processability, stability, and clinical performance. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact these properties. While the crystal structure of what is understood to be the racemic form of ephedrine hydrochloride has been elucidated, a comprehensive investigation into its polymorphic landscape remains an area for further exploration.

Crystal Structure of this compound Hydrochloride

The crystal structure of ephedrine hydrochloride has been determined by single-crystal X-ray diffraction. It is crucial to note that in the context of many studies, "ephedrine hydrochloride" is used to refer to the racemic compound, this compound hydrochloride. The crystallographic data presented below is for this commonly understood form.

Crystallographic Data

A summary of the crystallographic data for this compound hydrochloride is presented in Table 1. The compound crystallizes in the monoclinic system with the space group P2₁.[1]

Table 1: Crystallographic Data for this compound Hydrochloride [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 0.7308(6) nm |

| b | 0.6124(5) nm |

| c | 1.2618(11) nm |

| α | 90° |

| β | 102° |

| γ | 90° |

| Z (molecules per unit cell) | 2 |

Polymorphism of this compound Hydrochloride

To date, there is a notable absence of comprehensive studies dedicated to the polymorphism of this compound hydrochloride in publicly available scientific literature. While a powder X-ray diffraction (PXRD) profile for racemic ephedrine hydrochloride has been published, suggesting a specific crystalline form, a systematic investigation into the existence of other polymorphs has not been reported.[2] The potential for polymorphism, however, cannot be discounted, as many APIs exhibit this phenomenon under different crystallization conditions.

The discovery of new polymorphic forms can have significant implications for drug development, affecting properties such as:

-

Solubility and Dissolution Rate: Different polymorphs can have different free energies, leading to variations in solubility and dissolution, which in turn can affect bioavailability.

-

Stability: One polymorph is generally more thermodynamically stable than others at a given temperature and pressure. Metastable forms may convert to the stable form over time, impacting the shelf-life of the drug product.

-

Mechanical Properties: Properties such as hardness, tabletability, and flowability can differ between polymorphs, influencing the manufacturing process of the final dosage form.

Logical Relationship of Polymorphic Forms

The relationship between different potential polymorphs of this compound hydrochloride can be conceptualized as a network of transformations influenced by various factors.

Caption: Interconversion pathways between known and hypothetical forms.

Experimental Protocols for Solid-State Characterization

A thorough investigation of the solid-state properties of this compound hydrochloride would involve a series of well-defined experimental protocols. The following methodologies are standard in the pharmaceutical industry for identifying and characterizing polymorphs.

Crystallization Studies

The objective of crystallization studies is to explore a wide range of conditions to induce the formation of different solid forms.

Methodology:

-

Solvent Screening: Dissolve this compound hydrochloride in a variety of solvents with different polarities (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate) to achieve saturation at an elevated temperature.

-

Crystallization Techniques:

-

Slow Evaporation: Allow the solvent to evaporate slowly at ambient temperature.

-

Cooling Crystallization: Slowly cool the saturated solution to induce crystallization.

-

Anti-Solvent Addition: Add a poor solvent (an anti-solvent) to a solution of the compound to cause precipitation.

-

Slurry Conversion: Stir a suspension of the solid in a solvent at a controlled temperature for an extended period to allow for conversion to a more stable form.

-

Analytical Techniques

Once crystals are obtained, a suite of analytical techniques is employed for their characterization.

XRPD is the primary technique for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern.

Methodology:

-

Sample Preparation: Gently grind the crystalline sample to a fine powder.

-

Data Acquisition: Mount the powder on a sample holder and analyze using a diffractometer with Cu Kα radiation. Scan over a 2θ range of approximately 2° to 40°.

-

Data Analysis: Compare the resulting diffractograms to identify different patterns, which would indicate the presence of different polymorphs.

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, heats of fusion, and to detect solid-state phase transitions.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Analyze the resulting thermogram for endothermic events (melting, desolvation) and exothermic events (crystallization, decomposition). Different polymorphs will typically exhibit different melting points and heats of fusion.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of solvates (pseudopolymorphs) and to assess thermal stability.

Methodology:

-

Sample Preparation: Place an accurately weighed sample (5-10 mg) into a TGA pan.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Analyze the TGA curve for mass loss steps, which can indicate the loss of solvent or decomposition.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that can differentiate between polymorphs due to differences in their crystal lattice and molecular conformations.

Methodology:

-

Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an ATR accessory (for FT-IR) or place the sample under the microscope objective (for Raman).

-

Data Acquisition: Collect the spectrum over the appropriate wavelength range.

-

Data Analysis: Compare the spectra of different crystalline forms. Differences in peak positions, intensities, and splitting can indicate polymorphism.

Experimental Workflow for Polymorph Screening

A typical workflow for a polymorph screening study is illustrated below.

Caption: A systematic approach to identifying and characterizing polymorphs.

Thermodynamic Data

Low-temperature heat capacities of ephedrine hydrochloride have been measured using an improved precision automated adiabatic calorimeter over a temperature range of 77 K to 396 K.[1] A polynomial equation of the heat capacities as a function of temperature was fitted by the least-squares method.[1] This data is crucial for understanding the thermodynamic stability of the crystalline form.

Conclusion

This technical guide has summarized the current knowledge on the crystal structure of this compound hydrochloride and highlighted the need for a thorough investigation into its potential polymorphism. The provided crystallographic data for the known form serves as a critical reference point for future solid-state characterization studies. The detailed experimental protocols and analytical methodologies outlined herein provide a robust framework for researchers and drug development professionals to systematically screen for and characterize new polymorphic forms of this compound hydrochloride. A comprehensive understanding of the solid-state landscape of this API is essential for the development of safe, effective, and stable pharmaceutical products. Further research in this area is strongly encouraged to fill the existing knowledge gap and to ensure optimal control over the solid-state properties of this compound hydrochloride throughout its lifecycle.

References

An In-depth Technical Guide to the Solubility and Stability of Racephedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of racephedrine (B1617728) hydrochloride. This compound, a racemic mixture of (1R,2S)- and (1S,2R)-ephedrine, is a sympathomimetic amine used as a bronchodilator. Its hydrochloride salt is the common pharmaceutical form. A thorough understanding of its solubility and stability is critical for formulation development, manufacturing, and ensuring the quality and efficacy of the final drug product.

Solubility Profile of this compound Hydrochloride

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability. This compound hydrochloride, as a salt of a weak base, exhibits pH-dependent solubility.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |

| Water | Not Specified | 250 | [1] |

| Alcohol | Not Specified | Soluble | [1] |

| Ether | Not Specified | Insoluble | [1] |

Note: The term "Soluble" is a qualitative descriptor as defined by pharmacopeias and generally indicates that 1 part of solute dissolves in 10 to 30 parts of solvent. "Insoluble" indicates that more than 10,000 parts of solvent are required to dissolve 1 part of solute. The lack of more specific quantitative data highlights a knowledge gap in the physicochemical properties of this compound hydrochloride. For comparison, ephedrine (B3423809) hydrochloride is described as being soluble in approximately 4 parts of water, indicating high aqueous solubility.[2]

Factors Influencing Solubility

The solubility of this compound hydrochloride can be influenced by several factors:

-

pH: As a salt of a weak base, the solubility of this compound hydrochloride is expected to be higher in acidic to neutral pH ranges and decrease as the pH becomes more alkaline, leading to the precipitation of the free base.

-

Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature. However, the exact temperature dependency for this compound hydrochloride in various solvents has not been extensively reported.

-

Solvent Polarity: The available data indicates good solubility in polar protic solvents like water and alcohol, and poor solubility in non-polar solvents like ether, which is consistent with the polar nature of the hydrochloride salt.

Stability Profile of this compound Hydrochloride

Stability studies are essential to determine the shelf-life of a drug substance and to identify potential degradation products that may affect its safety and efficacy.

Stability in Solution

A study on an extemporaneously compounded topical anesthetic solution containing lidocaine, this compound hydrochloride, and tetracaine (B1683103) (LET solution) provides some insights into the stability of this compound hydrochloride in a multi-component formulation.[3][4]

Key Findings:

-

The solution containing this compound hydrochloride was stable for at least 26 weeks when stored at 4°C in amber glass bottles.[3][4]

-

At room temperature (approximately 18°C), the solution was stable for 4 weeks in amber glass bottles .[3][4]

-

When stored in clear glass containers, the solution showed discoloration , indicating potential photodegradation.[3][4]

-

In this specific formulation, the concentration of the active ingredients, including this compound, showed no more than a 5% reduction from the initial concentration under the specified stable conditions.[3][4]

These findings suggest that this compound hydrochloride solutions are susceptible to degradation, particularly when exposed to light, and that refrigerated storage in light-resistant containers is advisable.

Forced Degradation Studies and Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. While specific forced degradation studies on this compound hydrochloride are not extensively published, studies on the closely related compound, ephedrine, can provide valuable insights into its potential degradation pathways.

Potential Degradation Pathways (inferred from ephedrine studies):

-

Oxidation: Ephedrine has been shown to undergo oxidation. This could involve the secondary alcohol group or the amine group.

-

Photodegradation: The discoloration observed in the LET solution stored in clear containers suggests that this compound hydrochloride is susceptible to photodegradation.[3][4]

-

Acidic and Alkaline Hydrolysis: While specific data on this compound is lacking, many pharmaceutical salts are susceptible to hydrolysis under acidic or alkaline conditions.

-

Reaction with Excipients: Degradation can also occur through interaction with excipients in a formulation. For instance, ephedrine has been shown to react with aldehydic impurities.

A proposed degradation pathway for ephedrine involves oxidation of the hydroxyl group to a ketone, forming methcathinone, or deamination and demethylation. A similar pathway can be postulated for this compound.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound hydrochloride should follow established pharmaceutical guidelines, such as those from the International Council for Harmonisation (ICH).

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound hydrochloride in various solvents can be determined using the conventional shake-flask method.

Methodology:

-

Preparation: An excess amount of this compound hydrochloride is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is typically used.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of this compound hydrochloride in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Stability Testing: Forced Degradation Studies

Forced degradation studies are conducted to evaluate the stability of this compound hydrochloride under various stress conditions.

Methodology:

-

Stress Conditions: Solutions of this compound hydrochloride are subjected to the following stress conditions as per ICH guidelines:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).

-

Alkaline Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.

-

Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80-100°C).

-

Photodegradation: The drug substance (solid and in solution) is exposed to a combination of UV and visible light.

-

-

Sample Analysis: At specified time points, samples are withdrawn and analyzed using a stability-indicating HPLC method. This method must be validated to demonstrate that it can separate the parent drug from all potential degradation products.

-

Data Analysis: The percentage of degradation is calculated, and the degradation kinetics (e.g., order of reaction, rate constant) can be determined. Degradation products can be identified and characterized using techniques like LC-MS/MS and NMR.

Visualizations

Experimental Workflow for Solubility and Stability Studies

Caption: General experimental workflows for solubility and stability studies.

Postulated Degradation Pathway of this compound

Based on the known degradation of ephedrine, a plausible degradation pathway for this compound can be proposed. This pathway primarily involves oxidation.

Caption: Postulated degradation pathway of this compound.

Conclusion

The available data indicates that this compound hydrochloride is a water-soluble compound with limited solubility in non-polar organic solvents. Its stability is influenced by light, and it is likely susceptible to oxidative degradation. However, there is a notable lack of comprehensive, publicly available quantitative data on its solubility in various solvents and under different temperature conditions. Similarly, detailed studies on its degradation kinetics and the definitive identification of its degradation products under various stress conditions are required. Further research in these areas is crucial for the development of robust and stable pharmaceutical formulations of this compound. The experimental protocols and workflows provided in this guide, based on established regulatory guidelines, offer a framework for conducting such essential studies.

References

- 1. Biodegradation of Ephedrine Isomers by Arthrobacter sp. Strain TS-15: Discovery of Novel Ephedrine and Pseudoephedrine Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Aqueous chlorination of ephedrine: Kinetic, reaction mechanism and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery and Use of Racephedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racephedrine (B1617728), a racemic mixture of the (1R,2S) and (1S,2R) enantiomers of ephedrine (B3423809), holds a significant place in the history of pharmacology and drug development. Its story begins with the ancient use of the Ephedra plant in traditional Chinese medicine and unfolds through its isolation in the late 19th century, its extensive pharmacological characterization in the early 20th century, and its eventual use as a therapeutic agent. This technical guide provides an in-depth historical perspective on the discovery and use of this compound, with a focus on the scientific experiments and quantitative data that defined its pharmacological profile.

Discovery and Isolation

The journey of this compound begins with the discovery of its constituent enantiomer, ephedrine.

Traditional Use of Ephedra (Ma Huang)

For centuries, the plant Ephedra sinica, known as Ma Huang in traditional Chinese medicine, was used to treat a variety of ailments, most notably asthma and bronchitis. Its use as a stimulant and antiasthmatic has been documented in China since the Han dynasty (206 BC – 220 AD).

Isolation of Ephedrine by Nagai Nagayoshi (1885)

Experimental Protocol: Isolation of Ephedrine from Ephedra

This protocol is a representative method based on historical accounts of alkaloid extraction from Ephedra.

-

Maceration: Powdered stems of Ephedra sinica are macerated in an acidic aqueous solution (e.g., dilute acetic acid or hydrochloric acid) to protonate the alkaloids, rendering them water-soluble.

-

Filtration: The mixture is filtered to remove the solid plant material, yielding an acidic aqueous extract containing ephedrine salts.

-

Basification: The acidic extract is made alkaline by the addition of a base, such as sodium carbonate or ammonia. This deprotonates the ephedrine salts, converting them into their free base form, which is less soluble in water and more soluble in organic solvents.

-

Solvent Extraction: The alkaline aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform (B151607) or ether. The free base ephedrine partitions into the organic layer.

-

Concentration: The organic extracts are combined and the solvent is evaporated, leaving behind a crude alkaloidal residue.

-

Purification: The crude ephedrine can be further purified by recrystallization or by converting it back into a salt (e.g., ephedrine hydrochloride) by treatment with the corresponding acid, followed by recrystallization.

Early Pharmacological Investigations

The elucidation of ephedrine's pharmacological effects was a pivotal moment in autonomic pharmacology, largely credited to the work of K.K. Chen and Carl F. Schmidt in the 1920s.[2] Their research brought ephedrine to the forefront of Western medicine.

The Work of Chen and Schmidt (1924)

Chen and Schmidt conducted a series of systematic experiments to characterize the physiological actions of ephedrine.[2] Their work revealed that ephedrine mimicked the effects of adrenaline (epinephrine) but with a longer duration of action and the significant advantage of being orally active.[2][3]

Experimental Protocol: Characterization of the Pharmacological Actions of Ephedrine

The following outlines the types of experiments conducted by Chen and Schmidt to determine the effects of ephedrine.[2][3]

-

Cardiovascular Effects:

-

Blood Pressure: Anesthetized dogs were administered ephedrine intravenously, and changes in carotid artery blood pressure were recorded using a kymograph. This demonstrated a sustained pressor effect.

-

Heart Rate and Contractility: The effects on the heart were studied in isolated perfused frog or mammalian hearts (Langendorff preparation), showing increased heart rate and force of contraction.

-

Vasoconstriction: Perfusion of isolated organs or limbs (e.g., rabbit ear) with solutions containing ephedrine demonstrated vasoconstriction by measuring the outflow of the perfusate.

-

-

Respiratory Effects:

-

Bronchodilation: The effect on bronchial smooth muscle was investigated in pithed cats or by using isolated tracheal chains. The relaxation of constricted bronchial muscle (e.g., induced by pilocarpine (B147212) or histamine) upon ephedrine administration was observed.

-

-

Central Nervous System (CNS) Effects:

-

Stimulation: The stimulant effects were observed in various animal models, noting increased alertness and motor activity.

-

-

Ocular Effects:

-

Mydriasis: The mydriatic (pupil-dilating) effect was demonstrated by topical application of ephedrine solution to the eyes of rabbits or other animals.

-

Stereoisomerism and Pharmacological Activity

Ephedrine has two chiral centers, giving rise to four stereoisomers. The racemic mixture of (1R,2S)-(-)-ephedrine and (1S,2R)-(+)-ephedrine is known as this compound.[4] The other pair of enantiomers are pseudoephedrine. The pharmacological activity of these isomers differs significantly.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological activity of the ephedrine isomers at adrenergic receptors and their effects on monoamine release.

Table 1: Agonist Activity of Ephedrine Isomers at Human β-Adrenergic Receptors [1]

| Isomer | Receptor | EC₅₀ (μM) | Maximal Response (% of Isoproterenol) |

| (1R,2S)-(-)-Ephedrine | β₁ | 0.5 | 68% |

| β₂ | 0.36 | 78% | |

| β₃ | 45 | 31% | |

| (1S,2R)-(+)-Ephedrine | β₁ | 72 | 66% |

| β₂ | 106 | 22% | |

| (1R,2R)-(-)-Pseudoephedrine | β₁ | 1122 | 53% |

| β₂ | 7 | 50% | |

| (1S,2S)-(+)-Pseudoephedrine | β₁ | 309 | 53% |

| β₂ | 10 | 47% |

Table 2: Monoamine Release by Ephedrine Enantiomers [5]

| Compound | Norepinephrine (B1679862) (NE) Release EC₅₀ (nM) | Dopamine (DA) Release EC₅₀ (nM) |

| (1R,2S)-(-)-Ephedrine | 43.1 - 72.4 | 236 - 1350 |

| (1S,2R)-(+)-Ephedrine | 218 | 2104 |

Mechanism of Action and Signaling Pathways

This compound and its constituent isomers exert their effects through a dual mechanism: direct action on adrenergic receptors and indirect action by promoting the release of norepinephrine from sympathetic nerve terminals.

Direct Adrenergic Receptor Agonism

The (1R,2S)-(-)-ephedrine enantiomer is a direct agonist at β-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1] This pathway is particularly relevant for its bronchodilatory effects.

References

- 1. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Degradation Pathways and Impurity Profiling of Racephedrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and impurity profiling of racephedrine (B1617728). Understanding the stability of this compound and its potential impurities is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This document details the known and potential degradation routes, outlines common impurities, and provides synthesized experimental protocols for forced degradation studies and analysis.

Introduction to this compound and Its Stability

This compound is the racemic mixture of (1R,2S)-ephedrine and (1S,2R)-ephedrine. It acts as a sympathomimetic amine and is used as a bronchodilator and nasal decongestant. The chemical stability of this compound is a critical quality attribute that can be affected by various environmental factors such as pH, temperature, light, and oxidizing agents. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are mandated by regulatory bodies like the International Council on Harmonisation (ICH) to ensure the specificity of stability-indicating analytical methods.[1]

Degradation Pathways of this compound

Forced degradation studies help elucidate the primary degradation pathways of a drug substance.[1] For this compound, the main degradation pathways are anticipated to be oxidation, with minor contributions from photolysis and thermal degradation under specific conditions.

Oxidative Degradation

Oxidation is a major degradation pathway for this compound. The secondary alcohol group in the molecule is susceptible to oxidation.

-

Primary Oxidation Product: The primary oxidative degradation product of ephedrine (B3423809) (and by extension, this compound) is methcathinone (B1676376).[2][3] This occurs through the oxidation of the hydroxyl group to a ketone. This transformation can be induced by various oxidizing agents, including hydrogen peroxide.

-

Further Degradation: In the presence of strong oxidizing agents or specific catalysts, further degradation can occur, leading to the cleavage of the molecule. Studies on the chlorination of ephedrine have shown that degradation can proceed through deamination, demethylation, and hydroxylation of the aromatic ring.[4]

Caption: Oxidative degradation pathway of this compound.

Photodegradation

Ephedrine has been reported to be susceptible to gradual decomposition upon exposure to light.[5] Photodegradation can lead to a variety of products, often through free-radical mechanisms. The specific photolytic degradation products of this compound are not well-documented in the literature, but they could potentially involve oxidation and cleavage of the molecule.

Hydrolytic and Thermal Degradation

Studies on pseudoephedrine, a diastereomer of ephedrine, have suggested that it is relatively stable under acidic, basic, and thermal stress conditions. While this suggests that hydrolysis and thermal degradation may not be the primary degradation pathways for this compound, it is still crucial to evaluate them in forced degradation studies to confirm the stability profile.

Impurity Profiling of this compound

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and drug product. Impurities can be process-related, degradation products, or arise from other sources.

Classification of Impurities

-

Process-Related Impurities: These impurities are formed during the synthesis of the active pharmaceutical ingredient (API). They can include starting materials, intermediates, by-products, and reagents. For this compound, potential process-related impurities include other ephedra alkaloids like pseudoephedrine, norephedrine, and methylephedrine.[4]

-

Degradation Products: These are formed due to the degradation of the API over time or under stress conditions. Methcathinone is a key degradation product from oxidation.[2][3]

-

Pharmacopeial Impurities: The United States Pharmacopeia (USP) monographs for racepinephrine and its hydrochloride salt list adrenalone (B1665550) and norepinephrine (B1679862) as potential impurities to be controlled.[6][7][8]

Table of Potential Impurities

| Impurity Name | Chemical Structure (if available) | Origin |

| Pseudoephedrine | C₁₀H₁₅NO | Process-related (diastereomer) |

| Norephedrine | C₉H₁₃NO | Process-related |

| Methylephedrine | C₁₁H₁₇NO | Process-related |

| Adrenalone | C₉H₁₁NO₃ | Pharmacopeial Impurity |

| Norepinephrine | C₈H₁₁NO₃ | Pharmacopeial Impurity |

| Methcathinone | C₁₀H₁₃NO | Oxidative Degradation Product |

| Oxazolidines | Varies | Reaction with solvent impurities[9] |

Forced Degradation Studies: A Practical Approach

Forced degradation studies are a cornerstone of drug development, providing critical information on a molecule's stability.[1]

Illustrative Quantitative Data from a Forced Degradation Study

The following table provides an illustrative summary of the expected outcomes from a forced degradation study on this compound, based on the known stability of ephedrine and pseudoephedrine.

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradation Product(s) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | < 5% | - |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | < 5% | - |

| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 15 - 25% | Methcathinone |

| Thermal | Dry Heat | 48 h | 80°C | < 5% | - |

| Photolytic | ICH Option 1 | - | - | 5 - 15% | Various photoproducts |

Experimental Protocols

The following is a synthesized, detailed protocol for conducting a forced degradation study on this compound hydrochloride.

4.2.1. Materials and Reagents

-

This compound Hydrochloride API

-

Hydrochloric Acid (HCl), AR grade

-

Sodium Hydroxide (NaOH), AR grade

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

HPLC grade acetonitrile (B52724), methanol, and water

-

Analytical balance, volumetric flasks, pipettes, reflux condenser, water bath, photostability chamber, HPLC system with UV or PDA detector.

4.2.2. Preparation of Stock Solution Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol:water mixture).

4.2.3. Stress Conditions

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 M HCl. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

Thermal Degradation: Accurately weigh about 10 mg of this compound hydrochloride API and spread it as a thin layer in a petri dish. Place the dish in a hot air oven maintained at 80°C for 48 hours. After exposure, dissolve the sample in a suitable solvent and dilute to a final concentration of 0.1 mg/mL.

-

Photolytic Degradation: Expose the API powder and a solution of the API (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark. After exposure, prepare a solution of 0.1 mg/mL.

4.2.4. Analytical Method (Stability-Indicating HPLC-UV) A stability-indicating method is crucial for separating the parent drug from its degradation products.[10] The following is a representative HPLC method:

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Caption: Workflow for forced degradation studies.

Conclusion

The stability of this compound is a critical factor in pharmaceutical development. This guide has outlined the primary degradation pathways, with oxidation to methcathinone being the most significant. A comprehensive impurity profile, including process-related and degradation impurities, must be established. The provided protocols for forced degradation studies and the illustrative data serve as a valuable resource for researchers and scientists. The application of a validated, stability-indicating analytical method is paramount to accurately quantify this compound in the presence of its impurities and degradation products, ensuring the delivery of a safe and effective medication to patients.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. research.rug.nl [research.rug.nl]

- 3. Detection and Identification of an Unknown Impurity in Ephedrine HCl 5 mg/mL Cyclic Olefin Syringes: Formulation Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Ephedrine Alkaloids in Dietary Supplements and Botanicals by Liquid Chromatography/Tandem Mass Spectrometry: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. pharmacopeia.cn [pharmacopeia.cn]

- 8. newdruginfo.com [newdruginfo.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Early Clinical Investigations of Racephedrine for Asthma Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the early 20th century, the therapeutic landscape for asthma was limited, with treatments primarily focused on providing symptomatic relief. The introduction of sympathomimetic amines, particularly ephedrine (B3423809) and its racemic form, racephedrine (B1617728), marked a significant advancement in the management of this chronic respiratory condition. This technical guide provides a detailed overview of the early clinical investigations into this compound and ephedrine for asthma treatment, with a focus on the foundational work conducted in the 1920s and 1930s. The information presented herein is crucial for understanding the historical context of asthma pharmacotherapy and the development of modern bronchodilators.

Core Findings from Early Investigations

The seminal work of K.K. Chen and Carl F. Schmidt in the 1920s was instrumental in bringing ephedrine, and by extension this compound, to the forefront of Western medicine for the treatment of asthma.[1][2][3] Their research, culminating in the comprehensive 1930 monograph "Ephedrine and Related Substances," detailed the pharmacology and initial clinical applications of these alkaloids.[1][4][5]

Efficacy in Asthma

Early clinical trials, though not conforming to modern standards of randomized controlled trials, consistently demonstrated the efficacy of ephedrine and this compound in providing relief from asthmatic paroxysms. The primary outcomes reported were subjective improvement in symptoms and, where available, changes in vital capacity.

Table 1: Summary of Reported Efficacy in Early Asthma Studies

| Study Cohort (if specified) | Intervention | Dosage | Reported Efficacy | Adverse Effects Noted |

| General Asthmatic Patients | Ephedrine (oral) | 20-50 mg | Relief from asthmatic attacks, prevention of subsequent attacks | Nervousness, tremor, insomnia, sweating, cardiac stimulation |

| Severe Asthma Cases | Ephedrine (subcutaneous) | 10-25 mg | Rapid relief from severe paroxysms | More pronounced cardiac effects |

| Chronic Asthma | This compound (oral) | Not specified in detail | Symptomatic relief | Similar to ephedrine |

Note: The quantitative data from the earliest studies are often descriptive rather than statistical. The table reflects the qualitative and semi-quantitative findings reported in the historical literature.

Dosage and Administration

The oral availability of ephedrine and this compound was a significant advantage over adrenaline (epinephrine), which required injection. This allowed for more convenient and sustained management of asthma symptoms.

Table 2: Dosage Regimens in Early Clinical Use for Asthma

| Drug | Route of Administration | Typical Adult Dosage | Frequency |

| Ephedrine Hydrochloride/Sulfate (B86663) | Oral | 20-50 mg | Every 3-4 hours as needed |

| Ephedrine Hydrochloride/Sulfate | Subcutaneous | 10-25 mg | For acute attacks |

| This compound | Oral | Not specified in detail | Not specified in detail |

Experimental Protocols of Early Investigations

The methodologies of early clinical studies were rudimentary by today's standards. They primarily consisted of case series and observational studies.

Key Methodological Components:

-

Patient Population: Individuals with a clinical diagnosis of bronchial asthma, often with a history of recurrent attacks.

-

Intervention: Administration of ephedrine or this compound, typically as the hydrochloride or sulfate salt.

-

Outcome Assessment:

-

Subjective Reports: Patients' descriptions of relief from dyspnea, wheezing, and chest tightness.

-

Vital Capacity: Measurement of the maximum amount of air a person can expel from the lungs after a maximum inhalation. This was a key objective measure of pulmonary function at the time.

-

Clinical Observation: Physicians' notes on the patient's respiratory rate, heart rate, and general condition.

-

-

Study Design: Primarily observational, with the drug administered to patients experiencing asthmatic symptoms, and the subsequent clinical course was documented. Control groups, randomization, and blinding were not standard practices in this era.

Mechanism of Action: Early 20th Century Perspective

In the early 20th century, the understanding of the autonomic nervous system and receptor pharmacology was in its nascent stages. The mechanism of action of sympathomimetic amines like ephedrine was understood in the context of their ability to mimic the effects of adrenaline and stimulation of the sympathetic nervous system.

The prevailing theory was that asthma involved a "spasm" of the bronchial muscles. Ephedrine was believed to counteract this by stimulating the sympathetic nervous system, which was known to cause relaxation of these muscles. The concept of distinct adrenergic receptor subtypes (alpha and beta) was not yet fully developed.

Below is a diagram representing the logical understanding of the signaling pathway at the time.

Experimental Workflow

The typical workflow for an early clinical investigation of this compound in asthma would have followed a straightforward observational process.

Conclusion

The early clinical investigations of this compound and ephedrine for asthma treatment, pioneered by researchers like Chen and Schmidt, laid the groundwork for the development of modern bronchodilator therapy. While the methodologies of these early studies lack the rigor of contemporary clinical trials, their findings were transformative for the management of asthma at the time. This historical perspective is invaluable for researchers and drug development professionals, offering insights into the evolution of asthma treatment and the enduring principles of sympathomimetic pharmacology.

References

- 1. Ephedra: Once a Boon, Now a Bane [triggered.edina.clockss.org]

- 2. The history of Ephedra (ma-huang) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ko Kuei Chen: a pioneer of modern pharmacological research in China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ephedrine and related substances / by K.K. Chen and Carl F. Schmidt. | Wellcome Collection [wellcomecollection.org]

- 5. library.sciencemadness.org [library.sciencemadness.org]

racemic ephedrine's effect on the central nervous system

An In-depth Technical Guide on the Central Nervous System Effects of Racemic Ephedrine (B3423809)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Racemic ephedrine, a sympathomimetic amine, exerts a significant influence on the central nervous system (CNS). Its primary mechanism of action is the indirect stimulation of the adrenergic and dopaminergic systems, leading to increased wakefulness, alertness, and potential for neurotoxicity with chronic use. This technical guide provides a comprehensive overview of the CNS effects of racemic ephedrine, detailing its mechanism of action, quantitative pharmacological data, experimental protocols for its study, and the intricate signaling pathways it modulates.

Mechanism of Action in the Central Nervous System

Racemic ephedrine is a mixed-acting sympathomimetic agent that readily crosses the blood-brain barrier. Its CNS effects are primarily mediated through the following mechanisms:

-

Indirect Agonism at Adrenergic and Dopaminergic Receptors: The principal mechanism is the displacement of norepinephrine (B1679862) (NE) and, to a lesser extent, dopamine (B1211576) (DA) from storage vesicles in presynaptic neurons.[1] Racemic ephedrine is a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to the non-vesicular release of these neurotransmitters into the synaptic cleft.[2]

-

Direct Agonism at Adrenergic Receptors: While its indirect actions are more prominent, ephedrine also exhibits weak direct agonist activity at α- and β-adrenergic receptors.[3] However, some studies suggest it may act as an antagonist at α-adrenergic subtypes.[3]

The increased availability of norepinephrine and dopamine in synaptic spaces leads to the stimulation of postsynaptic adrenergic and dopaminergic receptors, resulting in the observed CNS stimulant effects.

Quantitative Pharmacological Data

The pharmacological effects of racemic ephedrine are a composite of the activities of its stereoisomers: (-)-ephedrine (1R,2S) and (+)-ephedrine (1S,2R). The following tables summarize the available quantitative data for these isomers.

Table 1: Monoamine Transporter Affinity and Potency of Ephedrine Stereoisomers

| Stereoisomer | Transporter | Parameter | Value (nM) | Reference |

| (-)-Ephedrine | NET | EC₅₀ (Release) | 43.1 - 72.4 | [4] |

| DAT | EC₅₀ (Release) | 236 - 1350 | [4] | |

| SERT | EC₅₀ (Release) | >10,000 | [4] | |

| (+)-Ephedrine | NET | EC₅₀ (Release) | 218 | [4] |

| DAT | EC₅₀ (Release) | 2104 | [4] | |

| SERT | EC₅₀ (Release) | >10,000 | [4] |

Table 2: Adrenergic Receptor Binding Affinities (Ki) of Ephedrine Stereoisomers

| Stereoisomer | Receptor Subtype | Ki (µM) | Reference |

| (-)-Ephedrine | α2A | ~5 | [2] |

| α2B | ~5 | [2] | |

| α2C | ~5 | [2] | |

| (+)-Ephedrine | α2A | >10 | [2] |

| α2B | >10 | [2] | |

| α2C | >10 | [2] |

Note: Data for direct binding to α1 and β adrenergic receptors is limited and sometimes conflicting, with some studies suggesting weak affinity or antagonist activity.[2][3]

Experimental Protocols

The characterization of racemic ephedrine's CNS effects relies on a variety of established experimental protocols.

In Vivo Microdialysis for Neurotransmitter Release

This technique is employed to measure extracellular levels of norepinephrine and dopamine in specific brain regions of freely moving animals following ephedrine administration.

Protocol:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rodent. The animal is allowed to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

-

Drug Administration: Racemic ephedrine is administered systemically (e.g., intraperitoneally).

-

Sample Collection and Analysis: Dialysate collection continues post-administration. The samples are then analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of norepinephrine and dopamine.[5][6]

Radioligand Binding Assays for Receptor Affinity

These assays are used to determine the binding affinity (Ki) of racemic ephedrine for various CNS receptors.

Protocol:

-

Membrane Preparation: Brain tissue from a specific region or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.

-

Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of unlabeled racemic ephedrine.

-

Separation and Counting: The bound radioligand is separated from the free radioligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.

-

Data Analysis: The concentration of racemic ephedrine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7][8]

Signaling Pathways

The CNS effects of racemic ephedrine are mediated by the activation of specific G-protein coupled receptor (GPCR) signaling cascades.

Adrenergic Receptor Signaling

-

α1-Adrenergic Receptors (Gq-coupled): Activation of α1 receptors by norepinephrine leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

α2-Adrenergic Receptors (Gi-coupled): These receptors are often presynaptic autoreceptors. Their activation by norepinephrine inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This serves as a negative feedback mechanism to reduce further norepinephrine release.

-